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molecular formula C20H34ClNO2 B8373455 (3-(Diethylamino)propyl) 2-phenylheptanoate hydrochloride CAS No. 78265-99-3

(3-(Diethylamino)propyl) 2-phenylheptanoate hydrochloride

Cat. No. B8373455
M. Wt: 355.9 g/mol
InChI Key: UTLQFNPZWCRAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06479215B2

Procedure details

49.5 g of the sulfonic acid group-containing polyurethane was kneaded, in a nitrogen atmosphere at 150° C. using a pressure kneader, with 20 g of a styrene-isoprene block copolymer (Cariflex TR 1107, a product of Shell Chemical Ltd.), 2 g of sodium laurylbenzenesulfonate, 5 g of a polybutadiene diacrylate (BAC-45, a product of Osaka Organic Chemical Ind. Ltd.), 1 g of an aliphatic diacrylate (C-2000, a product of THERTOMER), 2 g of dioctyl fumarate, 2 g of 2,2- dimethoxyphenylacetophenone, 10 g of a maleinized polybutadiene (ME-1000-80, a product of Nippon Petrochemical Co., Ltd.), 7.5 g of N-ethyltoluenesulfonamide and 0.1 g of 2,2-di-t-butyl-p-cresol, thereby forming a uniform transparent photosensitive resin composition.
Name
2,2- dimethoxyphenylacetophenone
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
polybutadiene
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
sulfonic acid
Quantity
49.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
polyurethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
2 g
Type
reactant
Reaction Step Five
[Compound]
Name
polybutadiene diacrylate
Quantity
5 g
Type
reactant
Reaction Step Six
[Compound]
Name
aliphatic diacrylate
Quantity
1 g
Type
reactant
Reaction Step Seven
Name
C-2000
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
2 g
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3](=[CH2:5])[CH3:4].[CH2:6]=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[CH2:14]([O:26][S:27](C1C=CC=CC=1)(=[O:29])=[O:28])[CH2:15][CH2:16][CH2:17][CH2:18]CCCCCCC.[Na].CCCC[CH2:41][CH:42]([C:49](OC[CH2:53][CH2:54][NH+:55](CC)CC)=O)[C:43]1C=CC=CC=1.[Cl-].C(OCCCCCCCC)(=O)/C=C/C(OCCCCCCCC)=O.COC1(OC)C=CC=CC1CC(C1C=CC=CC=1)=O>>[CH2:54]([NH:55][S:27]([C:13]1[C:8]([CH3:7])=[CH:9][CH:10]=[CH:11][CH:12]=1)(=[O:28])=[O:29])[CH3:53].[C:3]([C:2]1([C:42]([CH3:49])([CH3:43])[CH3:41])[C:14]([OH:26])=[CH:15][CH:16]=[C:17]([CH3:18])[CH2:1]1)([CH3:6])([CH3:4])[CH3:5] |f:0.1,2.3,4.5,^1:35|

Inputs

Step One
Name
2,2- dimethoxyphenylacetophenone
Quantity
2 g
Type
reactant
Smiles
COC1(C(C=CC=C1)CC(=O)C1=CC=CC=C1)OC
Step Two
Name
polybutadiene
Quantity
10 g
Type
reactant
Smiles
Step Three
Name
sulfonic acid
Quantity
49.5 g
Type
reactant
Smiles
Name
polyurethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
C=CC(C)=C.C=CC1=CC=CC=C1
Step Five
Name
Quantity
2 g
Type
reactant
Smiles
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
Step Six
Name
polybutadiene diacrylate
Quantity
5 g
Type
reactant
Smiles
Step Seven
Name
aliphatic diacrylate
Quantity
1 g
Type
reactant
Smiles
Step Eight
Name
C-2000
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC(C1=CC=CC=C1)C(=O)OCCC[NH+](CC)CC.[Cl-]
Step Nine
Name
Quantity
2 g
Type
reactant
Smiles
C(\C=C\C(=O)OCCCCCCCC)(=O)OCCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kneaded, in a nitrogen atmosphere at 150° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)NS(=O)(=O)C=1C(=CC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
Name
Type
product
Smiles
C(C)(C)(C)C1(CC(=CC=C1O)C)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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